Sipeimone
Description
It is structurally categorized as a steroidal alkaloid derivative, characterized by a ketone functional group (as inferred from the suffix "-one" in its name) .
Properties
Molecular Formula |
C27H41NO3 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(1R,6S,9S,10S,11S,14S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione |
InChI |
InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19?,20?,21-,22-,23+,25-,26+,27-/m0/s1 |
InChI Key |
HIDAYMRWVVNXAO-QPZRWEJDSA-N |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H](C3CN2C1)C[C@H]5C4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
The following table summarizes key structural and functional differences among sipeimone and its analogs:
Key Observations :
Analytical Differentiation
Distinguishing these compounds requires advanced analytical techniques:
Pharmacological and Functional Comparisons
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